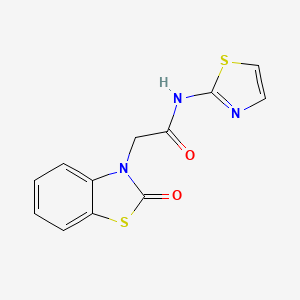![molecular formula C23H30N4 B15024498 2-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)quinazolin-4-amine](/img/structure/B15024498.png)
2-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(ADAMANTAN-1-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of an adamantane group, a piperidine ring, and a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(ADAMANTAN-1-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide.
Introduction of the Adamantane Group: The adamantane group can be introduced via a nucleophilic substitution reaction using an adamantyl halide and a suitable nucleophile.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a reductive amination reaction involving a piperidine derivative and an aldehyde or ketone.
Industrial Production Methods: Industrial production of N-(ADAMANTAN-1-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the quinazoline core or the piperidine ring, resulting in the formation of reduced derivatives.
Substitution: N-(ADAMANTAN-1-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE can participate in nucleophilic substitution reactions, especially at the adamantane group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation Products: N-oxide derivatives of the piperidine ring.
Reduction Products: Reduced derivatives of the quinazoline core or piperidine ring.
Substitution Products: Substituted derivatives at the adamantane group.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, proteases, and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
N-(ADAMANTAN-1-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE can be compared with other quinazoline derivatives to highlight its uniqueness:
Similar Compounds: Examples include erlotinib, gefitinib, and lapatinib, which are also quinazoline-based compounds with therapeutic applications.
Uniqueness: The presence of the adamantane group and the piperidine ring in N-(ADAMANTAN-1-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE distinguishes it from other quinazoline derivatives, potentially enhancing its stability, bioavailability, and specificity for certain targets.
Properties
Molecular Formula |
C23H30N4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-piperidin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C23H30N4/c1-4-8-27(9-5-1)22-24-20-7-3-2-6-19(20)21(25-22)26-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18H,1,4-5,8-15H2,(H,24,25,26) |
InChI Key |
PVJREZZOMIZWSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-N-ethyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15024415.png)
![N-(2,4-dimethylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024421.png)

![6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)benzyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B15024429.png)
![6-hydroxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-pentyl-1-phenylpyrimidin-4(1H)-one](/img/structure/B15024444.png)
![[6-(4-ethoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](pyrrolidin-1-yl)methanone](/img/structure/B15024445.png)

![5-(Furan-2-yl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15024468.png)
![N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-chloroacetamide](/img/structure/B15024476.png)
![6-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024486.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024488.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B15024492.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B15024504.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15024508.png)
